1-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]-3-[(1-methylazepan-3-yl)methyl]urea
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Overview
Description
1-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]-3-[(1-methylazepan-3-yl)methyl]urea is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure that includes a chlorinated phenyl ring, a morpholine moiety, and an azepane ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]-3-[(1-methylazepan-3-yl)methyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chlorinated phenyl intermediate:
Synthesis of the azepane intermediate: The azepane ring is synthesized separately, often starting from a suitable amine precursor.
Coupling of intermediates: The final step involves coupling the chlorinated phenyl intermediate with the azepane intermediate under appropriate conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]-3-[(1-methylazepan-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]-3-[(1-methylazepan-3-yl)methyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]-3-[(1-methylpiperidin-3-yl)methyl]urea: Similar structure with a piperidine ring instead of an azepane ring.
1-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]-3-[(1-methylpyrrolidin-3-yl)methyl]urea: Contains a pyrrolidine ring instead of an azepane ring.
Uniqueness
1-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]-3-[(1-methylazepan-3-yl)methyl]urea is unique due to its specific combination of functional groups and ring structures, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-3-[(1-methylazepan-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31ClN4O2/c1-24-7-3-2-4-16(15-24)13-22-20(26)23-14-17-12-18(21)5-6-19(17)25-8-10-27-11-9-25/h5-6,12,16H,2-4,7-11,13-15H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTCNCWTBNIKBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1)CNC(=O)NCC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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